4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJHUHNUHJMRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436081 | |
| Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474012-75-4 | |
| Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the iodine-catalyzed condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This process can be performed under metal-free conditions or with the aid of transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines . This method is efficient and yields high purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the iodine position .
Scientific Research Applications
Pharmaceutical Applications
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for strategic modifications that can lead to the development of new drugs with enhanced efficacy and selectivity.
Case Studies
- Antitumor Agents : Research indicates that derivatives of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline have been synthesized for potential use as antitumor agents. The imidazole ring is known for its biological activity, making these derivatives candidates for further investigation in cancer therapy.
- Antimicrobial Compounds : Studies have demonstrated the synthesis of antimicrobial agents derived from this compound, highlighting its potential in combating resistant bacterial strains.
Agrochemical Applications
The compound is also explored as a building block in the development of agrochemicals. Its ability to undergo various transformations makes it suitable for creating herbicides and pesticides.
Case Studies
- Herbicide Development : Research has shown that modifications of this compound can lead to compounds with herbicidal properties, providing new solutions for weed management in agriculture.
- Pesticide Formulations : The compound's reactivity allows for the creation of novel pesticide formulations that are more effective and environmentally friendly.
Materials Science Applications
In materials science, this compound is being investigated for its potential use in the synthesis of advanced materials.
Case Studies
- Polymer Synthesis : The compound has been utilized as a precursor in the synthesis of polymers with specific properties tailored for applications in electronics and coatings.
- Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for applications in catalysis and energy storage.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Antitumor agents, antimicrobial compounds | Enhanced drug efficacy and selectivity |
| Agrochemicals | Herbicides, pesticides | Effective weed management, environmentally friendly |
| Materials Science | Polymer synthesis, nanomaterials | Advanced materials for electronics and coatings |
Mechanism of Action
The mechanism of action of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of key enzymes or receptors, leading to downstream biological effects . For example, it may inhibit the biosynthesis of certain molecules by competitive displacement of natural substrates .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one: Another heterocyclic compound with potential therapeutic applications.
6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2: A derivative with modifications at specific positions, leading to different biological activities.
Uniqueness
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline is unique due to its specific iodine substitution, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (CAS No. 474012-75-4) is a notable member of the imidazo[1,2-a]pyridine family, characterized by its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
Molecular Structure
- Molecular Formula : C15H14IN3
- Molecular Weight : 337.19 g/mol
- LogP : 3.06730
- PSA (Polar Surface Area) : 20.54 Ų
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound has been primarily studied in the context of its potential as a pharmaceutical agent. Its mechanism involves interaction with various biological targets, including enzymes and receptors associated with neurological disorders.
Pharmacological Studies
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). In vivo studies have shown that it can influence amyloid-beta (Aβ) plaque deposition, which is critical in AD pathology .
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects. It has been tested against various cancer cell lines, showing potential cytotoxicity and the ability to induce apoptosis in malignant cells .
- Binding Affinity : The compound has demonstrated significant binding affinity for certain receptors implicated in neurodegenerative processes. PET imaging studies have validated its uptake in brain regions affected by Aβ pathology, indicating its potential as a tracer for imaging agents in AD research .
Study 1: Neuroprotection in Alzheimer's Models
A study conducted on transgenic mouse models of Alzheimer's disease utilized this compound to assess its impact on Aβ plaque accumulation. The results indicated a reduction in plaque burden and improved cognitive function metrics compared to control groups .
Study 2: Antitumor Efficacy
In vitro assays were performed on breast and lung cancer cell lines where the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic strategies for preparing imidazo[1,2-a]pyridine derivatives like 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline?
Imidazo[1,2-a]pyridines are typically synthesized via condensation reactions between 2-aminopyridines and aliphatic 1,3-difunctional compounds (e.g., propargylamines). For example, a two-step method involving cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines under optimized conditions (e.g., iodine catalysis, specific solvents) has been reported for related compounds . Key steps include regioselective iodination at the 6-position, followed by coupling with N,N-dimethylaniline. Reaction parameters like temperature, solvent polarity, and catalyst choice significantly impact yield and purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the imidazo[1,2-a]pyridine core and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For iodinated derivatives, X-ray crystallography may resolve electronic effects of the iodine atom on the aromatic system .
Q. What are the critical challenges in optimizing the synthesis of this compound?
Key challenges include:
- Regioselectivity : Ensuring iodination occurs exclusively at the 6-position of the imidazo[1,2-a]pyridine core. This may require controlled stoichiometry or directing groups .
- Stability : The iodine atom’s electron-withdrawing nature can destabilize intermediates, necessitating inert reaction conditions (e.g., argon atmosphere) .
- Purification : Column chromatography or recrystallization is often needed to separate byproducts from structurally similar analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of imidazo[1,2-a]pyridine derivatives with enhanced bioactivity?
Density Functional Theory (DFT) studies can predict electronic properties (e.g., HOMO/LUMO energies) and binding affinities to biological targets. For example, DFT has been used to optimize the acetamide group’s orientation in N-substituted imidazo[1,2-a]pyridines, improving interactions with enzyme active sites . Molecular docking simulations further validate these predictions by modeling ligand-receptor complexes .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from differences in assay conditions or substituent effects. To address this:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing iodine with chlorine) and compare bioactivity .
- Pharmacokinetic profiling : Assess solubility, metabolic stability, and membrane permeability to rule out false negatives .
Q. How does the iodine atom at the 6-position influence the compound’s reactivity and pharmacological properties?
The iodine atom:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling for further derivatization).
- Affects binding : Its large atomic radius and polarizability may improve interactions with hydrophobic enzyme pockets (e.g., kinases) .
- Impacts stability : Iodinated compounds are prone to photodegradation, requiring storage in amber vials .
Q. What strategies are effective for improving the solubility of hydrophobic imidazo[1,2-a]pyridine derivatives?
- Prolonged formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based carriers.
- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions without disrupting bioactivity .
- Salt formation : Convert the free base into a hydrochloride or citrate salt .
Q. How can researchers validate target engagement in vitro for this compound?
- Fluorescent probes : Design analogs tagged with fluorophores (e.g., nitrobenzoxadiazole) to track cellular localization .
- Pull-down assays : Use biotinylated derivatives to isolate protein targets from lysates, followed by mass spectrometry .
- Thermal shift assays : Monitor protein denaturation temperatures to confirm ligand binding .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods for Imidazo[1,2-a]pyridines
Q. Table 2: Key Structural Modifications and Bioactivity Trends
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
